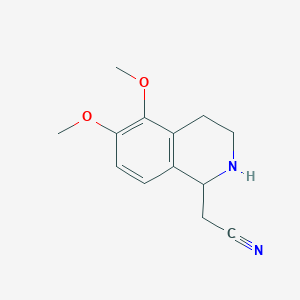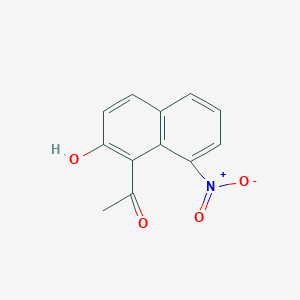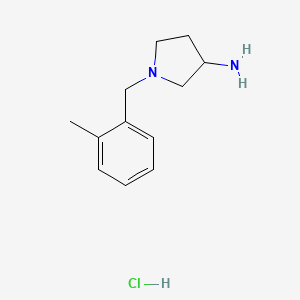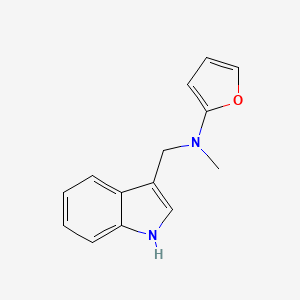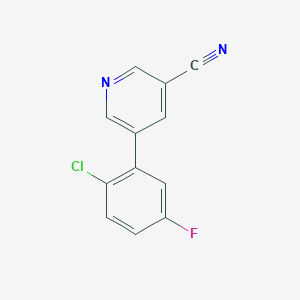![molecular formula C11H11N3O3 B11878728 4(3H)-Quinazolinone, 3-[(acetyloxy)amino]-2-methyl- CAS No. 194536-03-3](/img/structure/B11878728.png)
4(3H)-Quinazolinone, 3-[(acetyloxy)amino]-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(acetoxyamino)-2-methylquinazolin-4(3H)-one is a chemical compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of the acetoxyamino group in this compound adds to its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(acetoxyamino)-2-methylquinazolin-4(3H)-one typically involves the reaction of anthranilamide (2-aminobenzamide) with an appropriate aldehyde or ketone. This reaction is often catalyzed by graphene oxide nanosheets in an aqueous medium, which facilitates the formation of the quinazolinone core . The reaction conditions usually involve room temperature and a metal-free environment, making the process environmentally friendly.
Industrial Production Methods
Industrial production of 3-(acetoxyamino)-2-methylquinazolin-4(3H)-one may involve continuous flow photolysis of aryl azides to generate nitrenes, which then rearrange in the presence of water to form the desired quinazolinone . This method allows for precise control of reaction conditions and improved yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(acetoxyamino)-2-methylquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the acetoxyamino group to an amino group, altering the compound’s reactivity.
Substitution: The acetoxyamino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and neutral to slightly acidic pH.
Major Products Formed
Major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
3-(acetoxyamino)-2-methylquinazolin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: Quinazolinone derivatives have shown promise as anticancer, antiviral, and antibacterial agents.
Industry: The compound is used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 3-(acetoxyamino)-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The acetoxyamino group can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydroquinazolinones: These compounds share the quinazolinone core but lack the acetoxyamino group, resulting in different reactivity and biological activities.
Quinazolin-4(3H)-ones: Similar to 3-(acetoxyamino)-2-methylquinazolin-4(3H)-one but without the acetoxyamino group, these compounds are used in various chemical and biological applications.
Uniqueness
The presence of the acetoxyamino group in 3-(acetoxyamino)-2-methylquinazolin-4(3H)-one makes it unique among quinazolinones, providing additional reactivity and potential for chemical modifications. This uniqueness allows for the development of novel derivatives with specific properties and applications.
Properties
CAS No. |
194536-03-3 |
|---|---|
Molecular Formula |
C11H11N3O3 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
[(2-methyl-4-oxoquinazolin-3-yl)amino] acetate |
InChI |
InChI=1S/C11H11N3O3/c1-7-12-10-6-4-3-5-9(10)11(16)14(7)13-17-8(2)15/h3-6,13H,1-2H3 |
InChI Key |
GEJKHGZNNFASKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1NOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-Ethyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B11878647.png)

![7-Bromo-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11878664.png)

![4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one](/img/structure/B11878685.png)
